molecular formula C13H15N3O2S2 B2427596 4-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)-1H-imidazol-2(3H)-one CAS No. 1705068-17-2

4-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)-1H-imidazol-2(3H)-one

Cat. No.: B2427596
CAS No.: 1705068-17-2
M. Wt: 309.4
InChI Key: RTQNZPPPRCHKIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(7-(Thiophen-2-yl)-1,4-thiazepane-4-carbonyl)-1H-imidazol-2(3H)-one is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)-1H-imidazol-2(3H)-one typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that allow for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to enhance efficiency and reduce costs. The choice of reagents and reaction conditions is critical to ensure scalability and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

4-(7-(Thiophen-2-yl)-1,4-thiazepane-4-carbonyl)-1H-imidazol-2(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(7-(Thiophen-2-yl)-1,4-thiazepane-4-carbonyl)-1H-imidazol-2(3H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)-1H-imidazol-2(3H)-one involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or activation of signaling cascades that lead to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(7-(Thiophen-2-yl)-1,4-thiazepane-4-carbonyl)-1H-imidazol-2(3H)-one is unique due to its combination of three distinct heterocyclic structures, which confer a range of chemical and biological properties.

Properties

IUPAC Name

4-(7-thiophen-2-yl-1,4-thiazepane-4-carbonyl)-1,3-dihydroimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S2/c17-12(9-8-14-13(18)15-9)16-4-3-11(20-7-5-16)10-2-1-6-19-10/h1-2,6,8,11H,3-5,7H2,(H2,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTQNZPPPRCHKIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CS2)C(=O)C3=CNC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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